4,6-Difluoropyrimidine
Overview
Description
4,6-Difluoropyrimidine is an organic compound with the molecular formula C4H2F2N2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of fluorine atoms at the 4 and 6 positions significantly alters the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Difluoropyrimidine involves the reaction of 4,6-dichloropyrimidine with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a high-boiling solvent like sulfolane at temperatures between 180-190°C for several hours .
Industrial Production Methods: Industrial production often follows similar synthetic routes but optimizes reaction conditions for higher yields and purity. For example, using urea as a starting material, ethyl isourea sulfate is prepared and cyclized to obtain 2-ethoxy-4,6-dihydroxypyrimidine. This intermediate is then reacted with trifluoromethanesulfonic anhydride and subsequently fluorinated to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles. It can also participate in cross-coupling reactions facilitated by nickel-assisted catalysts, leading to the formation of new pyrimidine and pyrimidinone derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, tetrabutylammonium bromide, sulfolane, 180-190°C.
Cross-Coupling Reactions: Nickel catalysts, various organic solvents.
Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidinones, which are valuable intermediates in pharmaceutical and agrochemical syntheses .
Scientific Research Applications
4,6-Difluoropyrimidine is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of antiviral and anticancer agents.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Difluoropyrimidine in biological systems involves its interaction with specific enzymes or receptors, leading to therapeutic effects. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 4,6-Dichloropyrimidine
- 5-Bromo-2-fluoropyrimidine
- 2,4-Dichloropyrimidine
- 2-Chloropyrimidine
Comparison: 4,6-Difluoropyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine or bromine-substituted pyrimidines. These properties can enhance the compound’s reactivity and stability, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,6-difluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLDVUCSDZGNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182297 | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-62-2 | |
Record name | 4,6-Difluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2802-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Ethoxy-4,6-difluoropyrimidine and its synthesis?
A1: 2-Ethoxy-4,6-difluoropyrimidine serves as a crucial precursor in synthesizing various pyrimidine-based compounds, particularly Cloransulam-Methyl. Cloransulam-Methyl is a widely used herbicide belonging to the triazolopyrimidine sulfonanilide class []. The synthesis of 2-Ethoxy-4,6-difluoropyrimidine is important due to its role as a key building block for this and potentially other valuable compounds.
Q2: What is the most efficient synthetic route for 2-Ethoxy-4,6-difluoropyrimidine according to the provided research?
A2: The research suggests a multi-step synthesis starting from readily available materials. Initially, 2-ethoxy-4,6-dihydroxypyrimidine is synthesized from ethanol, hydrogen chloride, cyanamide, and diethyl malonate []. This compound is then subjected to chlorination with phosphorus oxychloride followed by fluorination using potassium fluoride, ultimately yielding 2-Ethoxy-4,6-difluoropyrimidine. The research outlines optimal conditions for each step, resulting in a 75% yield and 98% purity of the final product [].
Q3: What are the key factors influencing the yield and purity of 2-Ethoxy-4,6-difluoropyrimidine during synthesis?
A3: The research emphasizes the importance of controlling reaction parameters for each step. Specifically, the molar ratios of reactants, reaction temperature, and reaction time significantly impact the final product's yield and purity. For instance, during the chlorination step, using a 2.2:1 molar ratio of phosphorus oxychloride to 2-ethoxy-4,6-dihydroxypyrimidine at 80-85°C for 3 hours proved optimal []. Similarly, controlled fluorination conditions are crucial for maximizing yield and purity.
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